Giemsa stain, certified by the Biological Stain Commission
Description
Historical Trajectory of Thiazine (B8601807) Dyes in Biological Disciplines
Thiazine dyes have a long history of use in biological staining, dating back to the late 19th century. The parent compound, phenothiazine (B1677639), was discovered in 1883 britannica.com. Methylene (B1212753) blue, a prominent thiazine dye, was widely adopted as a biological stain following observations by German medical scientist Paul Ehrlich britannica.com. These dyes were valuable for their ability to differentially stain cellular components, aiding in the visualization of microscopic structures. Their cationic nature allows them to bind to negatively charged molecules such as nucleic acids and proteins, which are abundant in cells gspchem.com. This property made them indispensable tools in early histology, cytology, and bacteriology. The historical use of thiazine dyes in staining blood smears, for instance, highlights their early importance in hematology nih.govebi.ac.uk.
Contemporary Significance of Azure A as a Research Probe and Agent
In contemporary research, Azure A continues to be a valuable tool, extending beyond traditional staining applications. It is utilized as a histological dye and a fluorochrome nih.govebi.ac.uk. Azure A is a component in various staining techniques, particularly for visualizing cellular components and distinguishing nuclei gspchem.com. Its strong binding to DNA is crucial for nuclear staining in microscopic preparations, facilitating the examination of chromatin patterns, mitotic figures, and nuclear abnormalities gspchem.com. In histology, it is often used in combination with other dyes, such as eosin (B541160), to differentiate between basophilic and eosinophilic cell components gspchem.com. In hematology, Azure A assists in differentiating various types of blood cells by staining nuclear material and cytoplasmic granules, making it useful for blood smear analysis gspchem.com. Beyond staining, Azure A has been explored for its interactions with biological molecules, such as its binding to single-stranded poly(A), a polynucleotide relevant to mRNA stability and protein synthesis ebi.ac.uk. Research has investigated the binding affinity of Azure A to poly(A) using spectroscopic and calorimetric techniques, demonstrating strong binding and a higher affinity compared to Azure B ebi.ac.uk.
Research Paradigms and Key Objectives in Azure A Investigations
Research involving Azure A encompasses several paradigms, primarily focused on its properties as a dye and its interactions with biological systems. Key objectives include optimizing its use in staining protocols for enhanced cellular and tissue visualization. Investigations also delve into its photophysical properties, exploring its potential as a fluorochrome and in photo-based applications. For example, studies have calculated the vibronic absorption spectrum of the Azure A cation in aqueous solution using theoretical methods like time-dependent density functional theory (TD-DFT) to understand its electronic properties and photoexcitation behavior researchgate.net.
Another significant research area involves studying the binding interactions of Azure A with various biomolecules. Research has investigated its noncovalent binding to heparin, a polysaccharide, using spectrophotometric methods to understand the binding ability, equilibrium constant, and maximum binding number tandfonline.com. Factors influencing the sensitivity of dye-binding assays for heparin using Azure A have also been examined, including the concentration of Azure A and the presence of sodium chloride solutions tandfonline.com.
Structure
2D Structure
Properties
CAS No. |
51811-82-6 |
|---|---|
Molecular Formula |
C14H14ClN3S |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
7-imino-N,N-dimethylphenothiazin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] |
physical_description |
Dark green crystalline powder; [Acros Organics MSDS] |
Origin of Product |
United States |
Elucidation of Azure a Interaction Mechanisms with Biological Macromolecules
Deoxyribonucleic Acid (DNA) Interactions
Azure A interacts with DNA through various mechanisms, influencing its structure and stability. These interactions are crucial for its use as a DNA stain and are explored through detailed mechanistic and quantitative studies.
Mechanistic Studies of Azure A-DNA Binding
The binding of Azure A to DNA involves complex interactions that can be broadly categorized into intercalation and groove binding.
Intercalation Model and Groove Binding Hypotheses
Studies suggest that Azure A primarily interacts with DNA through intercalation, a process where the planar aromatic ring system of the dye inserts itself between the stacked base pairs of the DNA double helix. longdom.orgualberta.ca This mode of binding is supported by observations of changes in the absorption spectra of Azure A upon binding to DNA, specifically a decrease in absorption intensity (hypochromic effect) and a shift of the maximum absorption wavelength to longer wavelengths (bathochromic shift). longdom.orglongdom.org These spectral changes are characteristic of intercalative binding, where the dye molecules stack with the DNA bases. longdom.orglongdom.org
Influence of DNA Conformation and Sequence Specificity
The interaction of Azure A with DNA can be influenced by the conformation of the DNA and, to some extent, its base sequence. While some DNA-binding molecules exhibit strong sequence specificity, preferentially binding to particular base sequences, others bind in a more sequence-independent manner. ualberta.canih.govbiorxiv.org Studies on phenothiazinium dyes, including Azure A, suggest that their binding affinity can vary depending on the DNA sequence. For instance, related dyes like methylene (B1212753) blue have shown a preference for symmetric intercalation at GC-rich sequences. capes.gov.br Circular dichroism studies can provide insights into how the conformation of DNA is perturbed upon binding with dyes like Azure A, indicating changes in the DNA's helical structure. longdom.orgebi.ac.uknih.gov
Effects on DNA Double Helix Stability and Denaturation Thermodynamics
The binding of Azure A to DNA has a stabilizing effect on the DNA double helix, increasing its resistance to thermal denaturation. This stabilization is reflected in an increase in the melting temperature (Tm) of DNA in the presence of the dye. longdom.orglongdom.org Thermal denaturation studies, such as UV-thermal denaturation spectroscopy and differential scanning calorimetry (DSC), are used to assess these effects and understand the thermodynamics of the binding process. longdom.orglongdom.orgresearchgate.netnews-medical.netmedcraveonline.com The increase in Tm indicates that more thermal energy is required to separate the DNA strands when Azure A is bound, highlighting the stabilizing nature of the interaction. longdom.orglongdom.org
Quantitative Characterization of Azure A-DNA Binding Affinity
Quantitative studies are conducted to determine the strength of the interaction between Azure A and DNA, typically expressed as a binding constant or affinity. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) are employed for this purpose. longdom.orglongdom.orgresearchgate.netuniversiteitleiden.nl
Fluorescence spectroscopy is extensively used to explore binding mechanisms and calculate binding constants. longdom.org Changes in the fluorescence properties of Azure A upon binding to DNA can be used to determine the binding affinity. ebi.ac.uk Studies comparing the binding of different phenothiazinium dyes to calf-thymus DNA have shown that Azure A exhibits a notable binding affinity, although it might be lower compared to other related dyes like toluidine blue O or thionine (B1682319) acetate (B1210297) under certain conditions. longdom.orglongdom.orgebi.ac.ukresearchgate.net
Data from spectroscopic studies can be analyzed using models like the Scatchard plot to determine binding parameters, including the binding constant and the number of binding sites. nih.gov The binding affinity can be influenced by factors such as ionic strength, as electrostatic interactions contribute to the binding. researchgate.net
Research findings on the binding affinity of Azure A and related dyes to DNA from various studies are summarized in the table below:
| Dye | DNA Source | Method | Binding Affinity / Constant | Reference |
| Azure A | Calf-thymus DNA | Fluorescence Spectroscopy | Order of 10⁵ M⁻¹ | ebi.ac.uk |
| Azure A | Calf-thymus DNA | Spectroscopic techniques | Azure A < Thionine acetate | longdom.orglongdom.org |
| Azure A | DNA | ITC | Lower than Toluidine blue O | researchgate.net |
Note: Specific numerical values for Azure A binding constants vary between studies depending on experimental conditions (e.g., buffer composition, temperature) and the specific DNA used.
Ribonucleic Acid (RNA) Interactions
Azure A also interacts with RNA molecules. Spectroscopic studies have characterized the binding of Azure A to double-stranded RNA polynucleotides, such as poly(A)·poly(U), poly(C)·poly(G), and poly(I)·poly(C). ebi.ac.uknih.gov These studies indicate that Azure A binds to these RNA duplexes with notable affinities. ebi.ac.uknih.gov
Similar to DNA binding, fluorescence quenching and viscosity measurements provide evidence for the intercalation of Azure A into RNA duplexes. ebi.ac.uknih.gov Circular dichroism studies further suggest that the conformation of RNA is perturbed upon interaction with Azure A, and the dye acquires induced optical activity upon binding. ebi.ac.uknih.gov
The binding affinity of Azure A to different double-stranded RNA polynucleotides can vary. Studies have shown binding affinities in the order of 10⁶ M⁻¹ for poly(A)·poly(U) and 10⁵ M⁻¹ for poly(C)·poly(G) and poly(I)·poly(C). ebi.ac.uknih.gov Comparisons with Azure B suggest that Azure B might bind more strongly to these RNA duplexes than Azure A, with the binding affinity order observed as poly(A)·poly(U) > poly(C)·poly(G) > poly(I)·poly(C) for both dyes. ebi.ac.uknih.gov
The interaction of Azure A with transfer RNA (t-RNA) has also been investigated, showing changes in absorption and fluorescence properties upon binding. nih.gov Spectroscopic and computational approaches suggest intercalative binding with t-RNA. nih.gov
Research findings on the binding affinity of Azure A and related dyes to RNA from a specific study are summarized in the table below:
| Dye | RNA Polynucleotide | Binding Affinity (M⁻¹) | Reference |
| Azure A | poly(A)·poly(U) | ~10⁶ | ebi.ac.uknih.gov |
| Azure A | poly(C)·poly(G) | ~10⁵ | ebi.ac.uknih.gov |
| Azure A | poly(I)·poly(C) | ~10⁵ | ebi.ac.uknih.gov |
Binding with Transfer RNA (t-RNA)
Research into the interaction of phenothiazinium dyes, including Azure A (AZA), with tRNA, such as tRNAPhe, has been conducted using spectroscopic, thermodynamic, voltammetric, and molecular modeling approaches. These studies suggest that Azure A exhibits groove binding characteristics with tRNA. rsc.orgrsc.orgresearchgate.net Binding affinity values for Azure A with tRNAPhe have been deduced from spectroscopic studies and are reported to be on the order of 105 M−1. rsc.orgrsc.orgresearchgate.net The binding process is described as predominantly entropy-driven, with a favorable enthalpy term that increases with temperature. rsc.orgresearchgate.net Analysis of the Gibbs energy components indicates a major role for non-electrostatic forces in this binding. rsc.orgresearchgate.net Small but significant heat capacity changes and the observation of enthalpy-entropy compensation further support the involvement of multiple weak non-covalent forces driving the interaction. rsc.orgresearchgate.net The binding is also characterized by an increase in the thermal melting temperature and a perturbation in the circular dichroism spectrum of tRNA. rsc.orgresearchgate.net
Interactions with Double-Stranded RNA Polynucleotides
Spectroscopic studies have characterized the interaction of phenothiazinium dyes, including Azure A, with double-stranded (ds) ribonucleic acids such as poly(A).poly(U), poly(C).poly(G), and poly(I).poly(C). ebi.ac.uknih.gov Absorbance and fluorescence studies reveal that these dyes bind to dsRNAs. ebi.ac.uknih.gov Binding affinities vary depending on the specific dsRNA; for Azure A, affinities are on the order of 106 M−1 for poly(A).poly(U) and 105 M−1 for poly(C).poly(G) and poly(I).poly(C). ebi.ac.uknih.gov Fluorescence quenching and viscosity data provide evidence suggesting the intercalation of the dyes into these RNA duplexes. ebi.ac.uknih.gov Circular dichroism results indicate that the conformation of the RNAs is perturbed upon interaction, and the dyes acquire induced optical activity upon binding. ebi.ac.uknih.gov Azure B generally binds more strongly to these dsRNAs than Azure A, with the binding affinity order being poly(A).poly(U) > poly(C).poly(G) > poly(I).poly(C) for both dyes. ebi.ac.uknih.gov
Association with Single-Stranded Poly(A)
The ability of Azure A to bind single-stranded poly(A) has been investigated using spectroscopic and calorimetric techniques. ebi.ac.ukrsc.org Strong binding of Azure A to poly(A) has been observed, with Azure A showing a higher affinity compared to Azure B. ebi.ac.ukrsc.org Spectroscopic experiments, including absorbance and fluorescence, support this strong binding. ebi.ac.ukrsc.org Significant perturbation of the circular dichroism spectrum of poly(A) occurs in the presence of Azure A, with the formation of induced CD bands in the 300-700 nm region. ebi.ac.ukrsc.org Strong emission polarization of the bound dyes and strong energy transfer from the adenine (B156593) base pairs of poly(A) suggest an intercalative binding mode to poly(A). ebi.ac.ukrsc.org Intercalative binding was further confirmed by fluorescence quenching experiments. rsc.org Isothermal titration calorimetry data indicate that the binding is predominantly entropy-driven. rsc.org Negative values of heat capacity suggest the involvement of hydrophobic forces, and enthalpy-entropy compensation indicates noncovalent interactions in the complexation for both Azure A and Azure B. rsc.org The binding of these dyes can induce a self-assembled structure in poly(A), which is more favored under higher salt conditions. rsc.org
Induction of Metachromasia upon Nucleic Acid Complexation
Metachromasia is a phenomenon where a single dye produces different colors when bound to different tissue components, contrasting with orthochromatic staining where the color is the same as the dye in dilute solution. researchgate.netalliedguru.comuchicago.edu Azure A is a metachromatic dye that can be used to stain nucleic acids. alliedguru.com This phenomenon occurs with tissue components that have high polyanionic content, such as nucleic acids, due to the interaction between the dye molecules and the tissue altering the dye's molecular arrangement and shifting its light absorption spectrum. researchgate.netalliedguru.com The metachromatic color change is considered to result from the reversible aggregation of dye molecules. psu.edu This aggregation can occur when dye molecules bind to neighboring sites on suitable polymers with closely spaced anionic binding sites, typically 0.5 nm apart or less, which facilitates dye aggregation through salt linkage. researchgate.net The nature and density of the dye-binding sites on polyanions are critically important for metachromatic binding. researchgate.net Nucleic acids can cause a metachromatic shift in the absorption curve of metachromatic dyes. uchicago.edupsu.edu Differences in the density of available phosphate (B84403) groups in nucleic acids may contribute to differential chromotropic activity. uchicago.edu
Protein Interactions
Azure A also interacts with various proteins, which is relevant to its biological effects and potential therapeutic applications.
Azure A Binding to Tau Protein and Relevance in Neurodegenerative Research
Azure A is a derivative of phenothiazine (B1677639), a class of compounds that have been investigated for their potential in neurodegenerative research, particularly concerning tau protein aggregation. nih.govnih.govresearchgate.net Tau protein is a microtubule-associated protein that can undergo pathological aggregation in tauopathies like Alzheimer's disease. nih.govmdpi.comacs.org Phenothiazines, including Azure A, possess lipophilic characteristics that enable them to cross the blood-brain barrier, which is important for targeting the central nervous system. nih.gov Studies have explored the interaction of Azure A with pathological forms of aggregated tau protein, such as paired helical filaments (PHFs). nih.gov Molecular docking studies suggest that Azure A can bind to specific pockets (e.g., S2 and S3) of tau PHFs. nih.gov Radioiodinated Azure A has shown brain uptake and retention in in vivo biodistribution studies, indicating its potential as an imaging agent for taupathies. nih.gov Phenothiazine derivatives are being investigated for their ability to modulate tau aggregation pathways and potentially rescue tau oligomer-induced toxicity. acs.org
Interaction with Serum Albumins (e.g., Bovine Serum Albumin)
The interaction of Azure A with serum albumins, such as Bovine Serum Albumin (BSA), has been studied using various spectroscopic and calorimetric techniques. nih.govscielo.brscielo.brnih.gov These studies confirm the binding interaction between Azure A and BSA. nih.govscielo.brscielo.br The binding typically follows a static quenching mechanism. nih.gov Experimental evidence suggests that weak van der Waals forces and hydrogen bonding play an important role in the interaction, rather than predominantly hydrophobic effects. nih.gov However, other studies suggest hydrophobic interactions are fundamental to complex stability. scielo.br The binding is generally found to be exothermic with a positive entropy contribution. nih.govscielo.brscielo.br Thermodynamic parameters have been calculated, and enthalpy-entropy compensation has been observed in the binding process. nih.govscielo.brscielo.br Site-competitive replacement experiments indicate that Azure A binds to Sudlow's site I on serum albumins like BSA. scielo.brnih.gov Surface plasmon resonance (SPR) techniques have been used to determine the kinetic and thermodynamic parameters of the BSA-Azure A interaction, indicating the formation of thermodynamically stable complexes. scielo.brscielo.brresearchgate.net The temperature dependence of the association and dissociation rates has also been investigated. scielo.br
Engagement with Heparin-Binding Proteins in Nanoparticle Systems
Negatively charged dextran (B179266) sulfate (B86663) (DS)-chitosan nanoparticles (DSCS NPs) have been explored as carriers for therapeutic heparin-binding proteins due to their DS outer shell, which possesses binding properties similar to heparin nih.gov. Azure A has been utilized as an assay to detect charged dextran sulfate within DSCS NPs researchgate.net. The Azure A assay measures DS concentration by monitoring changes in absorbance at specific wavelengths (510 and 620 nm) that change proportionally with increasing DS concentration, while an isosbestic point is observed at 548 nm researchgate.net.
Studies involving DSCS NPs have shown that these nanoparticles can incorporate heparin-binding proteins like VEGF and SDF-1α rapidly and efficiently, maintaining their full biological activity nih.govresearchgate.net. The structural similarity between DS and heparin/heparan sulfate suggests that heparin-binding proteins would readily bind to DS within nanoparticles, potentially with higher affinity than to heparan sulfate nih.gov. This interaction is primarily attributed to electrostatic forces between the negatively charged glycosaminoglycans (like heparin and dextran sulfate) and positively charged regions on proteins dntb.gov.uaresearchgate.net.
Research indicates that the amount of Azure A-detectable DS can decrease after the addition of chitosan (B1678972) during nanoparticle preparation, suggesting neutralization of chitosan researchgate.net. The effective incorporation and stable association of heparin-binding proteins with nanoparticles like crosslinked DSCS NPs (XDSCS NPs) highlight the potential of such systems for sustained delivery of these proteins nih.gov.
Impact of Protein Corona on Azure A-Mediated Cellular Processes
When nanoparticles are introduced into biological fluids, they rapidly adsorb proteins and other biomolecules, forming a "protein corona" researchgate.netrsc.orgresearchgate.net. This protein corona significantly alters the nanoparticles' physicochemical properties and biological identity, influencing their interactions with cells, biodistribution, and cellular uptake researchgate.netrsc.orgresearchgate.net. The composition of the protein corona is dynamic and influenced by factors such as the nanoparticle's properties, the biological fluid characteristics, and environmental conditions researchgate.netmdpi.com.
While the direct impact of the protein corona specifically on Azure A-mediated cellular processes within nanoparticle systems is not extensively detailed in the provided search results, the broader implications of the protein corona on nanoparticle-mediated cellular interactions are well-established. The protein corona can affect cellular uptake mechanisms, potentially directing nanoparticles towards specific pathways like endo-lysosomal degradation researchgate.netacs.org.
Studies on various nanoparticles have shown that the protein corona can either enhance or reduce cellular uptake depending on the nanoparticle composition and the cell type rsc.orgacs.org. For instance, the adsorption of serum proteins or specific proteins like albumin onto nanoparticles has been shown to influence cellular association and internalization efficiency acs.orgnih.gov. The identity and types of proteins within the corona, not just their presence, are crucial in determining recognition by cells, such as macrophages nih.gov.
The protein corona can also impact the intracellular fate of nanoparticles. Proteins from the original corona can be retained on nanoparticles after internalization and may be degraded within lysosomes researchgate.net. This dynamic environment can lead to changes in the protein corona composition as nanoparticles traffic within the cell researchgate.net.
Methodological Approaches for Investigating Azure a Biomolecular Interactions
Spectroscopic Techniques
Spectroscopic techniques are fundamental in characterizing the binding events between Azure A and biomolecules, providing information on binding strength, stoichiometry, mode of interaction, and conformational changes.
UV-Vis absorption spectroscopy is a primary tool for detecting the formation of complexes between Azure A and biomolecules. Azure A exhibits characteristic absorption bands in the UV-Vis region researchgate.net. Upon interaction with biomolecules like DNA or proteins, changes in the dye's absorption spectrum are observed. These changes can manifest as shifts in the absorption maxima (either bathochromic, or red shift, to longer wavelengths, or hypsochromic, or blue shift, to shorter wavelengths) and alterations in absorbance intensity (hyperchromicity, an increase in intensity, or hypochromicity, a decrease in intensity) researchgate.netebi.ac.uknih.govmdpi.commdpi.comresearchgate.netresearchgate.net.
For instance, the interaction of Azure A with DNA often leads to hypochromicity and a bathochromic shift in the dye's absorption spectrum, indicative of intercalation or strong electrostatic binding ebi.ac.ukmdpi.com. Conversely, interaction with certain proteins or polysaccharides might induce metachromasy, a pronounced hypsochromic shift, particularly when the dye molecules aggregate on the biomolecule surface mdpi.comresearchgate.net. UV-Vis titration experiments, where increasing concentrations of the biomolecule are added to a fixed concentration of Azure A, allow for the determination of binding constants and stoichiometry by monitoring these spectral changes ebi.ac.ukmdpi.comresearchgate.net.
Fluorescence spectroscopy is a highly sensitive technique for studying biomolecular interactions involving Azure A, as the dye is fluorescent csic.es. Interactions with biomolecules can affect both the intrinsic fluorescence of the biomolecule (if it contains fluorescent residues like tryptophan) and the fluorescence of Azure A itself.
Quenching of the intrinsic fluorescence of proteins upon binding of Azure A is a common observation, indicating that the dye is in close proximity to or interacting with the protein's fluorescent residues, leading to a decrease in fluorescence intensity nih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net. By analyzing the fluorescence quenching data using methods like the Stern-Volmer equation, researchers can determine binding constants, the number of binding sites, and differentiate between static and dynamic quenching mechanisms researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. A static quenching mechanism typically suggests the formation of a stable complex in the ground state, while dynamic quenching involves collisional encounters between the fluorophore and the quencher in the excited state researchgate.netresearchgate.net.
Changes in the fluorescence emission spectrum of Azure A itself upon binding to biomolecules can also provide valuable information. For example, a bathochromic shift in the emission maximum of Azure A has been observed upon interaction with DNA, suggesting a change in the dye's environment upon binding csic.es. Fluorescence resonance energy transfer (FRET) studies can also be employed if there is suitable spectral overlap between the emission spectrum of a donor (e.g., a protein's tryptophan residues) and the absorption spectrum of an acceptor (Azure A), allowing for the estimation of the distance between the donor and acceptor ebi.ac.ukresearchgate.netresearchgate.netebi.ac.uk.
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating conformational changes in chiral biomolecules such as DNA and proteins upon interaction with Azure A. Changes in the CD spectrum of a biomolecule in the presence of Azure A indicate that the dye's binding perturbs the biomolecule's secondary or tertiary structure ebi.ac.ukresearchgate.netacs.orgresearchgate.netresearchgate.netebi.ac.ukrsc.orgacs.org.
For nucleic acids, changes in the characteristic CD bands associated with the DNA or RNA helix (typically in the UV region) can provide insights into the binding mode. Intercalative binding of dyes like Azure A often induces significant changes in the DNA CD spectrum, including alterations in ellipticity and sometimes the appearance of induced CD bands in the visible region corresponding to the dye's absorption bands ebi.ac.ukebi.ac.ukrsc.org. These induced CD bands arise from the interaction of the achiral dye with the chiral environment of the biomolecule.
For proteins, changes in the far-UV CD spectrum (typically 190-250 nm), which is sensitive to the protein's secondary structure (alpha-helices, beta-sheets), can indicate whether Azure A binding causes unfolding or changes in the proportions of these structural elements researchgate.netacs.orgresearchgate.net. CD spectroscopy thus serves as a crucial tool for understanding the structural consequences of Azure A-biomolecule interactions.
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules and can be used to probe structural changes and interactions at the molecular level. While perhaps less commonly used than UV-Vis, fluorescence, or CD for direct binding constant determination, FT-IR can offer complementary insights into the functional groups involved in the interaction between Azure A and biomolecules referencecitationanalysis.commdpi.com.
Changes in the characteristic IR absorption bands of both Azure A and the biomolecule upon complex formation can indicate which chemical bonds and functional groups are affected by the interaction researchgate.net. For example, shifts in bands associated with phosphate (B84403) groups in DNA or amide bonds in proteins can suggest involvement of these moieties in binding researchgate.net. FT-IR can also be useful for characterizing composite materials involving Azure A and biomolecules, confirming the presence of both components and indicating interactions between them researchgate.net. In the context of polysaccharides, where Azure A is used as a stain for sulfated groups, FT-IR can help characterize the polysaccharide structure and potentially monitor changes upon interaction with the dye researchgate.netmdpi.commdpi.com.
Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, offering a complementary perspective to FT-IR. Raman scattering is sensitive to changes in polarizability, which can be affected by molecular interactions.
Studies involving Azure A have utilized Raman spectroscopy, sometimes in conjunction with computational methods, to analyze its vibrational signatures mdpi.comresearchgate.netgoogle.comwisc.edu. Changes in the Raman spectrum of Azure A upon interaction with biomolecules can provide detailed information about the specific bonds and functional groups involved in the binding process and potential conformational changes of the dye molecule researchgate.net. While less frequently reported for Azure A biomolecular interactions compared to other spectroscopic methods, Raman spectroscopy holds potential for providing detailed structural insights, particularly when combined with theoretical calculations.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, play a crucial role in complementing experimental spectroscopic studies of Azure A biomolecular interactions nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comtandfonline.comorcid.org. These methods provide theoretical insights into the potential binding sites, modes of interaction, binding forces, and energetics at an atomic level, which can be difficult to obtain solely from experimental data.
Molecular docking simulations predict the preferred orientation and binding pose of Azure A within the binding pocket of a biomolecule (e.g., the minor or major groove of DNA, or a specific site on a protein) nih.govresearchgate.netresearchgate.netresearchgate.net. These simulations can estimate the binding energy and identify the key amino acid residues or nucleotides involved in the interaction through various forces, including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects nih.govresearchgate.net.
Molecular Docking Simulations of Ligand-Biomolecule Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Azure A) when bound to a receptor (a biomolecule) to form a stable complex. This method helps in understanding the binding affinity, the specific residues involved in the interaction, and the nature of the forces driving the binding.
Studies have utilized molecular docking to investigate the interaction of Azure A with proteins such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). These studies revealed that Azure A binds to HSA/BSA with moderately strong binding affinities. rsc.org Site-competitive replacement experiments and molecular docking simulations indicated that Azure A likely binds near site I of HSA/BSA. rsc.org The binding process involves hydrogen bonding, Van der Waal forces, and hydrophobic interactions. mdpi.com Molecular docking has also been employed to predict the binding affinity of Azure A and its radioiodinated form to tau paired helical filaments (PHFs), suggesting better binding to specific pockets (S2 and S3) of PHFs. nih.gov
Molecular docking studies provide theoretical insights into specific binding sites and interaction modes between macromolecules and ligands like Azure A. mdpi.com The predicted free energy of binding from docking simulations can provide a quantitative measure of the interaction strength. microsoft.com
Quantum-Mechanical Calculations for Electronic Structure and Spectral Prediction
Quantum-mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the spectral properties of molecules like Azure A. These calculations provide a deeper understanding of the molecule's behavior at the atomic and electronic levels, which is crucial for interpreting experimental data and predicting reactivity.
Time-dependent density functional theory (TD-DFT) has been used to calculate the vibronic absorption spectrum of the Azure A cation in aqueous solution. researchgate.net Different functionals and solvent models can impact the accuracy of the predicted maximum absorption wavelength (λmax). researchgate.net For instance, the IEFPCM solvent model can significantly underestimate λmax values compared to experimental data, a phenomenon known as TD-DFT "cyanine failure." researchgate.net However, using the SMD solvent model, particularly with the X3LYP functional, can yield good agreement between calculated and experimental λmax values. researchgate.net
DFT calculations can also provide information about the dipole moments and atomic charges of Azure A in its ground and excited states. researchgate.net Studies have shown that photoexcitation can lead to an increase in the dipole moment of the Azure A molecule and suggest an insignificant photoinduced electron transfer within the central ring of the chromophore. researchgate.net Comparative analysis of calculated vibronic absorption spectra of Azure A with other phenothiazine (B1677639) dyes like Azure B and methylene (B1212753) blue can help understand the influence of structural variations on spectral properties. researchgate.net
Electrochemical Characterization Techniques
Electrochemical techniques are widely used to study the redox behavior of electroactive compounds like Azure A and to characterize films formed by its polymerization. These methods are particularly relevant in the development of electrochemical sensors and biosensors.
Cyclic Voltammetry for Redox Behavior and Polymerization
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a substance and to investigate electrochemical reactions, including polymerization. By sweeping the electrode potential and measuring the resulting current, CV provides information about the formal potential of redox couples, the reversibility of electron transfer, and the kinetics of the reaction.
Azure A can be electrochemically polymerized on electrode surfaces through techniques like repeated potential cycling. researchgate.net The electropolymerization process of Azure A typically involves the oxidation of the monomer followed by polymerization. researchgate.net Cyclic voltammograms of poly(Azure A) films exhibit redox peaks corresponding to the redox conversion of the polymer. researchgate.neturfu.ru The peak potentials of poly(Azure A) can be influenced by the pH of the solution, shifting towards more negative values as the pH increases. researchgate.netnih.gov This pH dependence indicates the involvement of H+ ions in the redox reaction, which aligns with the Nernst equation. nih.govmdpi.com
The electrochemical polymerization of Azure A can result in specific changes in the cyclic voltammograms as a redox-active product is deposited on the electrode surface. urfu.ru Initially, a pair of reversible redox peaks related to the monomer's redox conversion may appear, along with an irreversible oxidation peak at higher anodic potentials. urfu.ru In subsequent cycles, new redox peaks corresponding to the polymer can emerge and grow. urfu.ru The stability of the redox signals of poly(Azure A) films has been observed in certain pH ranges. researchgate.net The kinetics of the reaction between electrografted Azure A films and analytes like NADH can be characterized using cyclic voltammetry. uvigo.es
Electropolymerized Azure A films can be used to modify electrodes for various applications, including pH sensing and the development of biosensors. nih.govmdpi.com The redox activity of the polymer matrix is crucial for the detection of biospecific interactions. urfu.ru
Electrochemical Impedance Spectroscopy in Biosensing Contexts
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of modified electrodes and interfaces, providing insights into charge transfer resistance, capacitance, and diffusion processes. In biosensing applications, EIS is used to monitor changes in the electrode interface upon the binding of biomolecules or analytes.
EIS measurements are often performed in the presence of a redox probe, such as a mixture of ferro/ferricyanide ions, to assess the charge transfer resistance at the electrode surface. mdpi.com Changes in the impedance spectrum, particularly the charge transfer resistance, can indicate the successful deposition of a polymer film or the binding of a biomolecule like DNA. urfu.rumdpi.com
In the context of Azure A-based biosensors, EIS has been used to quantify the influence of factors like organic solvents on the electrochemical properties of poly(Azure A) coatings. mdpi.com It has also been applied to assess the conditions for incorporating DNA into the growing polymer film. mdpi.com EIS measurements can help distinguish between native and damaged DNA based on changes in charge transfer resistance and capacitance of the modified electrode. urfu.rumdpi.com Label-free biosensors often utilize changes in the permeability of sensing layers, measured by EIS, caused by the implementation of an analyte. mdpi.com
Quartz Crystal Microbalance for Polymer Film Assessment
The Quartz Crystal Microbalance (QCM) is a sensitive technique used to measure mass changes on the surface of a quartz crystal resonator. In electrochemistry, EQCM (Electrochemical Quartz Crystal Microbalance) combines QCM with electrochemical measurements, allowing for the simultaneous monitoring of mass changes and electrochemical events during processes like polymer deposition.
EQCM can be used to monitor the electropolymerization process of Azure A and assess the mass of the deposited polymer film. mdpi.com By measuring the change in the resonance frequency of the quartz crystal, EQCM provides quantitative information about the amount of material deposited on the electrode surface. This is particularly useful for studying the kinetics of polymer growth and the factors affecting film formation efficiency.
Studies have utilized EQCM to investigate the electropolymerization of Azure A and the influence of conditions, such as the presence of organic solvents, on the resulting polymer coating. mdpi.com EQCM measurements can complement cyclic voltammetry data by providing direct evidence of mass deposition during potential cycling. mdpi.com
| Technique | Application to Azure A | Key Information Provided |
| Molecular Docking Simulations | Investigating binding to proteins (HSA, BSA, tau PHFs), DNA. rsc.orgnih.gov | Binding affinity, specific binding sites, interaction forces (hydrogen bonding, Van der Waals, hydrophobic). rsc.orgmdpi.com |
| Quantum-Mechanical (DFT/TD-DFT) | Calculating electronic structure, predicting absorption spectra, analyzing dipole moments and charge distribution. researchgate.net | λmax prediction, influence of solvent models, electronic transitions, photoinduced electron transfer. researchgate.net |
| Cyclic Voltammetry (CV) | Studying redox behavior, monitoring electropolymerization, characterizing polymer films. researchgate.neturfu.runih.gov | Formal potential, reversibility, polymerization mechanism, pH dependence of redox peaks. researchgate.neturfu.runih.govmdpi.com |
| Electrochemical Impedance Spectroscopy (EIS) | Characterizing electrode interfaces, monitoring biospecific interactions, assessing charge transfer resistance. urfu.rumdpi.com | Charge transfer resistance, capacitance, influence of surface modifications and biomolecule binding. urfu.rumdpi.com |
| Quartz Crystal Microbalance (QCM/EQCM) | Monitoring polymer film deposition during electropolymerization, assessing film mass. mdpi.com | Mass changes on electrode surface, kinetics of polymer growth, film formation efficiency. mdpi.com |
Advanced Applications of Azure a in Biological and Analytical Sciences
Applications in Cellular and Tissue Imaging
Azure A is a key component in staining techniques used for examining cellular and tissue structures. gspchem.com
Visualization of Intracellular Structures and Nuclear Components
Azure A strongly binds to DNA, making it effective for staining cellular nuclei. gspchem.com This allows for the visualization of chromatin patterns, mitotic figures, and nuclear abnormalities. gspchem.com In histological staining, often in combination with eosin (B541160), Azure A highlights basophilic structures like the nucleus, improving cellular clarity. gspchem.com
Differentiation of Cell Types and States
In hematology, Azure A assists in differentiating various types of blood cells by staining nuclear material and cytoplasmic granules. gspchem.com This makes it a useful tool in the analysis of blood smears. gspchem.com Cellular differentiation is a highly regulated process where unspecialized cells transform into specialized cells, and staining techniques like those using Azure A can help identify these different cell types and their states. khanacademy.orgnih.govcellsignal.com
Chromosomal Analysis and Karyotyping Methodologies
Azure A is a component of Giemsa stain, a mixture of dyes used in Giemsa banding (G-banding), a common method for chromosomal analysis and karyotyping. ableweb.orgnih.gov Karyotyping involves the arrangement of chromosomes to determine the chromosome complement of an individual, including the number and any abnormalities. slideshare.netwikipedia.org G-banding with Giemsa stain produces characteristic patterns of light and dark bands on chromosomes, allowing for their unique identification and the detection of structural rearrangements. ableweb.orgwikipedia.org
Characterization of Specific Granules in Leukocytes (e.g., Mast Cells, Basophils)
Leukocytes, or white blood cells, are classified based in part on the presence and staining characteristics of granules in their cytoplasm. nih.govleeds.ac.uk Granulocytes, such as neutrophils, eosinophils, and basophils, contain specific granules. nih.govleeds.ac.uk Basophils, the rarest type of granulocyte, contain cytoplasmic granules that stain blue to purple with basic dyes due to the presence of heparin and sulfated glycosaminoglycans. nih.govfunaab.edu.ngbio-rad-antibodies.com These granules are similar to those found in mast cells, and both are metachromatic, staining with basic dyes like Azure A. funaab.edu.ng Azurophilic granules, which are lysosomes, are present in all granulocytes and stain purple with azure dyes. leeds.ac.ukfunaab.edu.ng
Diagnostic and Clinical Research Utility
Azure A's staining properties contribute to its use in diagnostic and clinical research settings.
Detection and Identification of Parasitic Organisms
Microscopic evaluation using stains is a traditional method for pathogen detection, including parasitic organisms. azurebiosystems.comunibas.ch While molecular methods like qPCR have become increasingly popular for their accuracy and speed in detecting specific DNA sequences from pathogens, including bacteria, viruses, and parasites, staining techniques remain relevant for morphological identification. azurebiosystems.comnih.gov Giemsa stain, which contains Azure A, is a traditional stain used to visualize parasites in histology, such as Plasmodium falciparum, the parasite that causes malaria, in red blood cells. nih.gov Fecal examination using microscopy is also used to detect coccidian parasites in animals. e-jvc.org
Hematological Differentiation in Blood Cell Disorders
In hematology, Azure A serves as a valuable tool for differentiating various types of blood cells. gspchem.com It is a component of Romanowsky stains, such as Wright's stain and Giemsa stain, which are commonly used for staining peripheral blood smears and bone marrow aspirates. nih.govwikipedia.org Azure A stains the nuclear material and cytoplasmic granules, aiding in the identification and classification of different leukocytes (white blood cells), erythrocytes (red blood cells), and thrombocytes (platelets). gspchem.comwikipedia.org This differential staining is essential for the diagnosis and monitoring of various blood cell disorders, including infections, anemias, and leukemia. wikipedia.orgclinical-laboratory-diagnostics.com The interaction of Azure A, specifically Azure B which is closely related and often present in commercial preparations, with eosin Y and DNA in cell nuclei produces a characteristic purple coloration known as the Romanowsky band, which is critical for the differentiation observed in these stains. researchgate.net
Histopathological Assessment in Disease Diagnostics
Azure A is also employed in histopathology for the microscopic examination of tissues to study the manifestations of disease. apexpathlabs.com It is often used in combination with eosin for basic histological staining. gspchem.com In this context, Azure A highlights basophilic structures, such as cell nuclei, by binding strongly to DNA, which is crucial for examining chromatin patterns, mitotic figures, and nuclear abnormalities. gspchem.com This enhances cellular clarity and aids in distinguishing between basophilic and eosinophilic cell components. gspchem.com Histopathology is a critical diagnostic tool for identifying cancerous cells, determining the stage of tumors, and guiding treatment options. apexpathlabs.com While Azure B is more commonly used for detailed structural analysis in tissues due to its stronger staining capabilities and higher affinity for nucleic acids, Azure A's ability to stain nuclear components makes it relevant in certain histological applications for visualizing cellular detail necessary for disease diagnostics. gspchem.com
Exploratory Bioactivity and Therapeutic Investigation
Beyond its established staining applications, Azure A has been explored for potential bioactivity and therapeutic uses, particularly in the context of oncology and neurodegenerative diseases.
Preclinical Studies in Oncology: Anti-cancer Efficacy and Mechanisms
Preclinical studies have investigated the potential anti-cancer efficacy of Azure A and related thiazine (B8601807) dyes. While the provided search results primarily discuss the anti-cancer potential of bisphosphonates (like zoledronic acid in the AZURE trial for breast cancer) and other compounds like antibiotics and Traditional Chinese Medicine compounds, they highlight the broader research area of identifying compounds with inhibitory effects on cancer cell growth, metastasis, and the modulation of pathways involved in tumorigenesis. researchgate.netnih.govnih.govazurewebsites.netmdpi.com Although direct detailed findings on Azure A's specific anti-cancer mechanisms were not prominently found in the provided snippets, the exploration of phenothiazinium salts, the class of compounds to which Azure A belongs, as potential photosensitizers in photodynamic therapy against certain microorganisms suggests a broader interest in their biological activities. researchgate.netresearchgate.net Research in oncology often focuses on mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways critical for tumor survival and growth. mdpi.comastrazeneca.com
Neurotherapeutic Potential Targeting Aggregated Proteins (e.g., Tauopathies)
Azure A and related methylene (B1212753) blue derivatives have been investigated for their potential neurotherapeutic effects, particularly in targeting aggregated proteins involved in neurodegenerative diseases like tauopathies. researchgate.net Tauopathies, including Alzheimer's disease, are characterized by the accumulation of misfolded and aggregated tau protein filaments in the brain. cam.ac.uknih.gov Strategies for potential therapeutics in these diseases include inhibiting tau aggregation and promoting the clearance of aggregates. nih.govbiorxiv.org While Azure B is explicitly mentioned as a broad-spectrum small molecule that can prevent the polymerization of multiple aggregate-prone proteins, the close chemical relationship between Azure A and Azure B suggests that Azure A could also be explored in this context. researchgate.net Research in this area aims to develop compounds that can suppress the aggregation of tau species and potentially rescue aggregation-dependent neurodegenerative phenotypes. researchgate.netcam.ac.uk
Modulation of Biological Pathways and Cellular Processes
Compounds can exert therapeutic effects by modulating various biological pathways and cellular processes. azurewebsites.netrsc.org This includes influencing processes such as cell proliferation, metabolism, and immune responses. azurewebsites.netmdpi.comnih.gov While the provided search results discuss the modulation of biological pathways by various xenobiotics and Traditional Chinese Medicine compounds, and the role of allosteric regulation in fine-tuning biological processes, specific detailed information on how Azure A directly modulates particular biological pathways or cellular processes was not extensively available in the snippets. azurewebsites.netrsc.orgnih.govcsic.es However, the use of Azure A as a stain implies interactions with cellular components, and its potential exploration in therapeutic areas suggests an underlying capacity to influence cellular functions, likely through interactions with molecules involved in the targeted disease processes.
Analytical Chemistry Methodologies
Azure A's properties make it relevant in various analytical chemistry methodologies. Analytical chemistry involves the identification and quantification of substances using a range of techniques. azolifesciences.com Spectrophotometry is one such method, and Azure B, a closely related dye, has been used in spectrophotometric methods for the determination of substances like periodate. researchgate.net This involves measuring changes in absorbance due to reactions involving the dye. researchgate.net The study of Azure A's self-aggregation process using chemometric tools and theoretical calculations, particularly spectrophotometry, highlights its use in investigating molecular interactions in solution. researchgate.net This type of analysis can provide insights into the behavior of the compound and its potential interactions with other molecules. researchgate.net Furthermore, techniques like chromatography, including HPLC, are widely used in analytical chemistry for the separation, identification, and quantification of compounds, which could be applied to the analysis of Azure A itself or in studies where Azure A is used as a reagent or marker. azolifesciences.com
Colorimetric and Spectrophotometric Assays
Azure A is widely employed in colorimetric and spectrophotometric assays for the detection and quantification of various substances, including anionic surfactants and Arylsulfatase A.
Assays for Anionic Surfactants: Azure A serves as a key reagent in colorimetric methods for analyzing anionic surfactants in aqueous solutions, such as fresh water, domestic sewage, and industrial wastes. nih.govgoogle.com The method relies on the reaction between the cationic Azure A dye and anionic surfactants in the presence of a solvent like chloroform (B151607). nih.govgoogle.com This reaction forms a chloroform-soluble, colored complex. nih.govgoogle.com The intensity of the color in the chloroform layer is directly proportional to the concentration of the anionic surfactant-Azure A complex, which can then be measured spectrophotometrically at an optimal wavelength, typically around 623-635 nm. google.comresearchgate.net This technique offers advantages over some standard methods, including simplified procedures and suitability for analyzing both anionic and cationic surfactants (though methyl orange is used for cationic ones). nih.govgoogle.com
Azure A-based spectrophotometric methods have also been developed for detecting anionic detergents in milk. researchgate.net This method involves mixing milk with Azure A dye and EDTA solutions, followed by the addition of chloroform and centrifugation. researchgate.net The blue color in the chloroform phase is then measured spectrophotometrically. researchgate.net
Assays for Arylsulfatase A (ARSA): Azure A is utilized as a colorimetric reagent in spectrophotometric assays for determining the activity of Arylsulfatase A (ARSA), an enzyme relevant to the diagnosis of metachromatic leukodystrophy (MLD). acs.orgresearchgate.netnih.govebi.ac.uk In one such method, ARSA activity towards its natural substrate, galactosyl-3-sulfate ceramide (sulfatide), is measured. acs.orgresearchgate.netnih.govebi.ac.uk Azure A is included in the assay mixture, and the non-hydrolyzed sulfatide-Azure A complex is measured spectrophotometrically at 650 nm. acs.orgresearchgate.netnih.govebi.ac.uk ARSA activity is then determined by subtracting the signal of the non-hydrolyzed sulfatide from the total sulfatide used in the reaction. acs.orgresearchgate.netnih.govebi.ac.uk This method is reported to be highly specific, simple, and reproducible, capable of discriminating between samples from healthy individuals and those with MLD. acs.orgresearchgate.netnih.govebi.ac.uk
Azure A can also be used in assays for quantifying glycosaminoglycans in agarose (B213101) gels when combined with silver staining. vwr.comvwr.com
Development of Electrochemical Biosensors for Biomolecule Detection
Azure A has been explored in the development of electrochemical biosensors for detecting biomolecules. mdpi.comresearchgate.netmdpi.comnih.gov Electrochemical biosensors convert biological interactions into measurable electrical signals. nih.gov
One example is a non-enzymatic hydrogen peroxide sensor developed using a graphite (B72142) electrode modified with Azure A and gold nanoclusters. researchgate.netnih.gov The gold nanoclusters were found to reduce the formal potential of Azure A and enhance the current, indicating fast charge transfer kinetics. researchgate.netnih.gov This modified electrode exhibited electrocatalytic activity towards the reduction of hydrogen peroxide. researchgate.netnih.gov
Azure A has also been investigated in the context of electrochemical DNA biosensors. mdpi.comnih.gov While some studies have focused on related dyes like Azure B for DNA interaction monitoring, the principle involves the interaction of the dye with DNA and the subsequent changes in electrochemical properties. mdpi.comnih.gov Electropolymerized layers of dyes like Azure A and Azure B can be used to immobilize DNA, leading to sensors sensitive to DNA intercalation by certain drugs. mdpi.com
Furthermore, a novel electrochemical glucose biosensor has been developed using glucose oxidase immobilized on a surface containing platinum nanoparticles electrodeposited on poly(Azure A) on activated screen-printed carbon electrodes. mdpi.com This biosensor demonstrated excellent sensitivity and selectivity for glucose determination in real samples. mdpi.com
Here is a table summarizing some data from the glucose biosensor study:
| Parameter | Value |
| Sensitivity | 42.7 ± 0.2 μA∙mM⁻¹∙cm⁻² mdpi.com |
| Limit of Detection | 7.6 μM (S/N ratio of 3) mdpi.com |
| Limit of Quantification | 25.6 μM (S/N ratio of 10) mdpi.com |
| Linear Range | 20 μM – 2.3 mM mdpi.com |
| Detection Potential | 0.2 V vs. Ag mdpi.com |
Biosorption Studies for Environmental Remediation
Azure A has been the subject of biosorption studies aimed at environmental remediation, particularly for the removal of dyes from aqueous solutions. researchgate.netresearchgate.netfrontiersin.org Biosorption is a technology that utilizes biological materials (biosorbents) to remove pollutants from water or wastewater through mechanisms like adsorption, diffusion, and binding. frontiersin.orgjetir.org
Research has investigated the biosorption of Azure A dye using various biomass materials. One study explored the remediation of Azure A dye from aqueous solutions using surface-modified ferrospheres extracted from coal fly ash. researchgate.net This material showed potential as an economical and reusable adsorbent for dye removal. researchgate.net
Another study focused on the biosorption of Azure A by Zea mays biomass (corn cobs). researchgate.net This research investigated the physical chemistry, equilibrium, and kinetic mechanisms involved in the biosorption process. researchgate.net The study found that chemisorption was the main limiting factor, although intraparticle diffusion also played a role. researchgate.net The integrative analysis suggested that chemisorption, ion exchange, complexation, and/or electrostatic attraction were involved in the biosorption of Azure A by Zea mays biomass. researchgate.net
Biosorption is considered a promising and cost-effective option for dye remediation, offering advantages such as low operational cost and minimal sludge generation compared to traditional methods. frontiersin.orgjetir.org The effectiveness of biosorbents is influenced by factors like surface area, surface chemistry, pH, and temperature. frontiersin.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Azure A | 87637 |
| Galactosyl-3-sulfate ceramide | 24890705 |
| Hydrogen peroxide | 784 |
| Glucose | 5783 |
Azure A demonstrates versatility in advanced biological and analytical techniques, particularly in colorimetric and spectrophotometric assays, the development of electrochemical biosensors, and biosorption studies for environmental remediation.
Colorimetric and Spectrophotometric Assays
Azure A is extensively used in colorimetric and spectrophotometric assays for the detection and quantification of various substances, such as anionic surfactants and Arylsulfatase A.
Assays for Anionic Surfactants: Azure A serves as a crucial reagent in colorimetric methods designed for the analysis of anionic surfactants in aqueous environments, including fresh water, domestic sewage, and industrial wastes. nih.govgoogle.com This method is based on the reaction between the cationic Azure A dye and anionic surfactants, which forms a chloroform-soluble, colored complex in the presence of chloroform. nih.govgoogle.com The intensity of the resulting color in the chloroform layer is directly proportional to the concentration of the anionic surfactant-Azure A complex and can be quantified spectrophotometrically at an optimal wavelength, typically ranging from 623 to 635 nm. google.comresearchgate.net This approach offers advantages over certain standard methods, including simplified procedures and applicability to the analysis of both anionic and cationic surfactants (although methyl orange is used for cationic analysis). nih.govgoogle.com
Spectrophotometric methods utilizing Azure A have also been developed for the detection of anionic detergents in milk. researchgate.net This procedure involves mixing milk with solutions of Azure A dye and EDTA, followed by the addition of chloroform and subsequent centrifugation. researchgate.net The blue coloration in the chloroform phase is then measured spectrophotometrically. researchgate.net
Assays for Arylsulfatase A (ARSA): Azure A is employed as a colorimetric reagent in spectrophotometric assays for determining the activity of Arylsulfatase A (ARSA), an enzyme whose activity is relevant to the diagnosis of metachromatic leukodystrophy (MLD). acs.orgresearchgate.netnih.govebi.ac.uk In one such method, the activity of ARSA towards its natural substrate, galactosyl-3-sulfate ceramide (sulfatide), is measured. acs.orgresearchgate.netnih.govebi.ac.uk Azure A is included in the assay mixture, and the non-hydrolyzed sulfatide-Azure A complex is measured spectrophotometrically at 650 nm. acs.orgresearchgate.netnih.govebi.ac.uk The ARSA activity is subsequently determined by subtracting the signal corresponding to the non-hydrolyzed sulfatide from the total sulfatide present in a parallel assay without ARSA. acs.orgresearchgate.netnih.govebi.ac.uk This method is reported to be highly specific, simple, and reproducible, capable of distinguishing between samples from healthy individuals and those affected by MLD. acs.orgresearchgate.netnih.govebi.ac.uk
Azure A can also be used in conjunction with silver staining for the quantification of glycosaminoglycans in agarose gels. vwr.comvwr.com
Development of Electrochemical Biosensors for Biomolecule Detection
Azure A has been investigated for its potential in the development of electrochemical biosensors designed for the detection of biomolecules. mdpi.comresearchgate.netmdpi.comnih.gov Electrochemical biosensors function by converting biological recognition events into measurable electrical signals. nih.gov
An example is a non-enzymatic hydrogen peroxide sensor constructed using a graphite electrode modified with Azure A and gold nanoclusters. researchgate.netnih.gov The presence of gold nanoclusters was observed to decrease the formal potential of Azure A and enhance the current, indicating rapid charge transfer kinetics. researchgate.netnih.gov This modified electrode demonstrated electrocatalytic activity towards the reduction of hydrogen peroxide. researchgate.netnih.gov
Azure A has also been explored in the context of electrochemical DNA biosensors. mdpi.comnih.gov While some studies have focused on related dyes like Azure B for monitoring DNA interactions, the underlying principle involves the interaction between the dye and DNA, leading to changes in electrochemical properties. mdpi.comnih.gov Electropolymerized layers of dyes such as Azure A and Azure B can serve as platforms for immobilizing DNA, resulting in sensors sensitive to the intercalation of certain drugs into DNA. mdpi.com
Furthermore, a novel electrochemical glucose biosensor has been developed by immobilizing glucose oxidase onto a surface containing platinum nanoparticles electrodeposited on poly(Azure A) on activated screen-printed carbon electrodes. mdpi.com This biosensor exhibited excellent sensitivity and selectivity for the determination of glucose in real samples. mdpi.com
The following table presents some data from the glucose biosensor study:
| Parameter | Value |
| Sensitivity | 42.7 ± 0.2 μA∙mM⁻¹∙cm⁻² mdpi.com |
| Limit of Detection | 7.6 μM (S/N ratio of 3) mdpi.com |
| Limit of Quantification | 25.6 μM (S/N ratio of 10) mdpi.com |
| Linear Range | 20 μM – 2.3 mM mdpi.com |
| Detection Potential | 0.2 V vs. Ag mdpi.com |
Biosorption Studies for Environmental Remediation
Azure A has been included in biosorption studies focused on environmental remediation, specifically for the removal of dyes from aqueous solutions. researchgate.netresearchgate.netfrontiersin.org Biosorption is a technology that utilizes biological materials (biosorbents) to remove pollutants from water or wastewater through mechanisms such as adsorption, diffusion, and binding. frontiersin.orgjetir.org
Research has investigated the biosorption of Azure A dye using various biomass materials. One study examined the remediation of Azure A dye from aqueous solutions using surface-modified ferrospheres derived from coal fly ash. researchgate.net This material demonstrated potential as an economical and reusable adsorbent for dye removal. researchgate.net
Another study focused on the biosorption of Azure A by Zea mays biomass (corn cobs). researchgate.net This research delved into the physical chemistry, equilibrium, and kinetic mechanisms governing the biosorption process. researchgate.net The study concluded that chemisorption was the primary limiting factor, although intraparticle diffusion also contributed. researchgate.net The comprehensive analysis indicated that chemisorption, ion exchange, complexation, and/or electrostatic attraction were involved in the biosorption of Azure A by Zea mays biomass. researchgate.net
Biosorption is considered a promising and cost-effective approach for dye remediation, offering advantages such as low operational costs and reduced sludge generation compared to conventional methods. frontiersin.orgjetir.org The efficiency of biosorbents is influenced by factors including surface area, surface chemistry, pH, and temperature. frontiersin.org
Future Perspectives and Emerging Avenues in Azure a Research
Rational Design and Synthesis of Advanced Azure A Derivatives
The rational design of novel Azure A derivatives is a key strategy to overcome limitations of the parent molecule, such as aggregation in aqueous environments and to enhance specific biological activities. By strategically modifying the phenothiazinium core, researchers can fine-tune the photophysical and pharmacological properties of the molecule for targeted applications, particularly in photodynamic therapy (PDT) and as antimicrobial agents.
A primary goal in the design of advanced derivatives is to improve the generation of reactive oxygen species (ROS), which is crucial for PDT. Modifications often involve the introduction of different functional groups at the 3, 7, and 10 positions of the phenothiazine (B1677639) ring. For instance, increasing the alkyl group size on the auxochromic amino groups at positions 3 and 7 can lead to a bathochromic shift, allowing for the use of light with deeper tissue penetration.
Another important avenue is the synthesis of Azure A conjugates. By attaching Azure A to other molecules, such as peptides or other therapeutic agents, researchers can create multifunctional compounds with targeted delivery and enhanced therapeutic effects. For example, the conjugation of phenothiazinium dyes to cell-penetrating peptides like octa-arginine has been explored to improve cellular uptake and targeted delivery to cancer cells.
Recent research has also focused on creating derivatives with unique properties such as aggregation-induced emission (AIE), which can be beneficial for imaging applications. The synthesis of phenothiazine dyes bearing sulfa-drug derivatives, such as sulfadiazine (B1682646) and sulfathiazole, has resulted in compounds (PTZ-1 and PTZ-2) that exhibit strong emission in the solid state and demonstrate antibacterial activity. nih.govnih.gov
Below is a table summarizing some of the approaches in the rational design and synthesis of Azure A and other phenothiazinium derivatives:
| Derivative Type | Strategic Modification | Desired Outcome | Example/Application |
| Alkylated Analogs | Increasing the size of alkyl groups on the 3- and 7-amino groups. | Enhanced light absorption at longer wavelengths for deeper tissue penetration in PDT. | Methylene (B1212753) blue homologues. |
| Halogenated Derivatives | Introduction of bromine or other halogens onto the phenothiazinium ring. | Increased quantum yield of singlet oxygen for more effective PDT. | 3,7-dibromophenothiazinium perbromide. azonano.com |
| Peptide Conjugates | Covalent attachment to cell-penetrating peptides (CPPs). | Improved cellular uptake and targeted delivery to specific cells or organelles. | Phenothiazine-octa-arginine conjugates for enhanced cellular delivery. nih.gov |
| Sulfa-Drug Hybrids | Conjugation with sulfadiazine or sulfathiazole. | Creation of multifunctional agents with both fluorescent and antibacterial properties. | PTZ-1 and PTZ-2 for potential use in biomedicine and optoelectronics. nih.govnih.gov |
| Functionalized Precursors | Synthesis of precursors like Boc-protected 3-(alkylamino)phenothiazin-5-ium TFA. | Versatile building blocks for the synthesis of a wide range of novel 3,7-disubstituted derivatives and peptide conjugates. | Used in the synthesis of 13 novel phenothiazine-peptide conjugates. nih.gov |
These synthetic strategies, guided by a rational understanding of structure-activity relationships, are paving the way for a new generation of Azure A-based compounds with superior performance in various biomedical applications.
Integration of Azure A with Nanomaterials for Enhanced Biomedical Functionality
The convergence of nanotechnology and pharmacology has opened up new avenues for enhancing the biomedical applications of photosensitizers like Azure A. By integrating Azure A with various nanomaterials, researchers are developing sophisticated drug delivery systems and therapeutic platforms that can overcome many of the limitations of the free dye. These hybrid nanosystems can improve solubility, enhance stability, and enable targeted delivery, thereby increasing therapeutic efficacy while minimizing side effects.
Gold Nanoparticles (AuNPs): Gold nanoparticles are extensively studied as carriers for therapeutic agents due to their unique optical properties and biocompatibility. Azure B, a close analog of Azure A, has been successfully conjugated with citrate-reduced gold nanoparticles (CI-Au NPs). nih.gov This nano-conjugate (AB@CI-Au NPs) demonstrated superior photothermal heating efficiency and better singlet oxygen generation compared to the free dye upon laser irradiation, making it a promising candidate for trimodal photothermal, photodynamic, and chemotherapy for cancer. nih.gov The functionalization of AuNPs with molecules like Azure A can lead to intelligent therapeutic agents that can be activated by light for selective cancer cell destruction. nih.govmdpi.com
Carbon Nanotubes (CNTs): Carbon nanotubes are another class of nanomaterials with exceptional properties for biomedical applications, including a high surface area for drug loading and the ability to be functionalized for targeted delivery. azonano.comnih.gov The hydrophobic nature of CNTs makes them suitable carriers for photosensitizers like Azure A, potentially improving their penetration into cells. biomedpharmajournal.org Functionalized CNTs can be designed to release their cargo in response to specific stimuli, such as changes in pH or temperature, offering controlled drug delivery. azonano.com
Liposomes: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com Loading Azure A into liposomes can enhance its stability in biological fluids and prolong its circulation time. nih.gov Furthermore, the surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to achieve specific delivery to diseased tissues, like tumors. mdpi.com This targeted approach can significantly improve the therapeutic index of Azure A-based treatments.
The table below summarizes the integration of Azure A and similar photosensitizers with different nanomaterials and the resulting biomedical benefits:
| Nanomaterial | Method of Integration | Enhanced Biomedical Functionality | Potential Application |
| Gold Nanoparticles (AuNPs) | Non-covalent conjugation of Azure B. nih.gov | Improved photothermal and photodynamic efficiency; enhanced stability. nih.gov | Trimodal cancer therapy (photothermal, photodynamic, and chemo). nih.gov |
| Carbon Nanotubes (CNTs) | Non-covalent or covalent functionalization. nih.gov | Increased drug loading capacity; controlled drug release; enhanced cellular penetration. azonano.combiomedpharmajournal.org | Targeted drug delivery for cancer therapy and gene therapy. azonano.com |
| Liposomes | Encapsulation within the lipid bilayer or aqueous core. mdpi.com | Improved drug stability and solubility; prolonged circulation time; targeted delivery via surface modification. nih.govnih.gov | Targeted cancer therapy and delivery of anticancer phytochemicals. nih.gov |
| Polymeric Nanoparticles | Encapsulation within a polymer matrix or chemical linkage to polymers. | Controlled release of the drug; potential for targeting specific tissues. | Drug delivery for various diseases, including cancer. |
The integration of Azure A with these advanced nanomaterials represents a promising strategy to unlock its full therapeutic potential, paving the way for more effective and targeted treatments for a range of diseases.
Development of Next-Generation Imaging Probes Utilizing Azure A
The intrinsic fluorescence properties of Azure A make it a valuable scaffold for the development of next-generation imaging probes for various biological applications. Researchers are actively exploring ways to modify and enhance its photophysical characteristics to create highly sensitive and specific probes for cellular imaging and diagnostics.
One key area of development is the creation of "smart" probes that exhibit a change in their fluorescence properties in response to specific biological events or analytes. This can be achieved by designing Azure A derivatives that are sensitive to changes in their microenvironment, such as pH, polarity, or the presence of specific enzymes or metal ions. For example, a probe could be designed to be non-fluorescent in its native state but become highly fluorescent upon interaction with a target molecule, a concept known as "turn-on" fluorescence. This approach minimizes background signal and enhances the signal-to-noise ratio, leading to more sensitive detection.
Another strategy involves the development of Azure A-based probes for targeted imaging. By conjugating Azure A to molecules that have a high affinity for specific cellular structures or biomarkers, researchers can visualize and track these targets within living cells. For instance, conjugating Azure A to a ligand that binds to a specific receptor on the surface of cancer cells would allow for the selective imaging of those cells.
Furthermore, advancements in imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM) and super-resolution microscopy, are creating new opportunities for the use of Azure A-based probes. These techniques can provide more detailed information about the cellular environment and the interactions of the probe with its target.
The table below outlines some of the emerging strategies for developing next-generation imaging probes based on Azure A:
| Probe Type | Design Strategy | Principle of Operation | Potential Application |
| "Turn-On" Probes | Quenching of fluorescence in the native state, which is reversed upon target binding. | The probe's fluorescence is activated only in the presence of the target analyte, reducing background noise. | Detection of specific enzymes, metal ions, or reactive oxygen species in cells. |
| Targeted Probes | Conjugation of Azure A to a targeting moiety (e.g., antibody, peptide, small molecule). | The probe selectively accumulates at the site of the target, allowing for specific visualization. | Imaging of specific cell types (e.g., cancer cells), organelles, or protein receptors. |
| Ratiometric Probes | Designing probes that exhibit a shift in their emission wavelength upon binding to a target. | The ratio of fluorescence intensities at two different wavelengths is measured, providing a more quantitative and robust signal. | Measuring intracellular pH, ion concentrations, or polarity. |
| Probes for Advanced Microscopy | Optimizing the photophysical properties (e.g., photostability, quantum yield) for use with super-resolution or multiphoton microscopy. | Enables imaging with higher spatial resolution and deeper tissue penetration. | Detailed visualization of subcellular structures and dynamic cellular processes. |
The continued development of these advanced imaging probes utilizing the Azure A scaffold holds great promise for providing new insights into complex biological processes and for the development of novel diagnostic tools.
Unraveling Complex Cellular Uptake and Intracellular Trafficking Mechanisms
A comprehensive understanding of how Azure A enters cells and where it localizes within them is crucial for optimizing its therapeutic and diagnostic applications. The cellular uptake and intracellular trafficking of Azure A are complex processes that can be influenced by a variety of factors, including the physicochemical properties of the molecule, the cell type, and the presence of any delivery vehicle.
Research into the cellular uptake mechanisms of Azure A and its derivatives is ongoing. It is believed that these cationic dyes can cross cell membranes through a combination of passive diffusion and active transport mechanisms. The positive charge of the phenothiazinium ring likely facilitates interaction with the negatively charged cell membrane. However, the exact transporters or channels involved in its active uptake are not yet fully elucidated.
Once inside the cell, the intracellular destination of Azure A is a key determinant of its biological effect. For applications like photodynamic therapy, localization in sensitive organelles such as mitochondria or the endoplasmic reticulum is highly desirable, as this can trigger apoptotic cell death more efficiently. The specific intracellular localization can be influenced by the structural modifications of the Azure A molecule. For instance, the addition of lipophilic cations can promote accumulation in mitochondria due to the mitochondrial membrane potential.
The table below summarizes the key aspects of cellular uptake and intracellular trafficking of Azure A that are areas of active investigation:
| Process | Influencing Factors | Investigational Approaches | Significance for Biomedical Applications |
| Cellular Uptake | Molecular charge, lipophilicity, cell type, presence of specific transporters. | Fluorescence microscopy, flow cytometry, use of transport inhibitors. | Optimizing drug delivery and ensuring sufficient intracellular concentration for therapeutic effect. |
| Intracellular Localization | Physicochemical properties of the Azure A derivative, specific targeting moieties. | Co-localization studies with organelle-specific fluorescent markers, subcellular fractionation. | Directing the compound to specific organelles to maximize therapeutic efficacy (e.g., mitochondria for PDT) or for targeted imaging. |
| Efflux Mechanisms | Activity of multidrug resistance (MDR) pumps (e.g., P-glycoprotein). | Studies using cells that overexpress efflux pumps, use of MDR inhibitors. | Overcoming drug resistance in cancer therapy by designing derivatives that are not substrates for efflux pumps. |
| Trafficking Pathways | Endocytic pathways (e.g., clathrin-mediated, caveolae-mediated), lysosomal escape. | Use of inhibitors of specific endocytic pathways, tracking the movement of fluorescently labeled Azure A over time. | Ensuring the compound reaches its intended intracellular target and avoids degradation in lysosomes. |
By unraveling these complex cellular processes, researchers can design more effective Azure A-based therapies and diagnostics that are tailored for specific cellular targets and can overcome mechanisms of resistance.
Application of Artificial Intelligence and Machine Learning in Azure A-Related Drug Discovery and Development
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development, and its application to Azure A and its derivatives holds significant promise. These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the design and optimization of new therapeutic and diagnostic agents.
One of the key applications of AI/ML in this context is in the prediction of structure-activity relationships (SAR) and structure-property relationships (SPR). By training algorithms on existing data for phenothiazine derivatives, AI models can predict the biological activity, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized Azure A analogs. This in silico screening can help prioritize the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.
AI and ML can also be employed in the de novo design of Azure A derivatives with desired properties. Generative models can be used to create novel molecular structures that are predicted to have high efficacy for a specific target, such as a particular enzyme or receptor. These models can explore a vast chemical space to identify innovative scaffolds that may not be intuitively obvious to human chemists.
The table below highlights the potential applications of AI and ML in the research and development of Azure A:
| Application Area | AI/ML Technique | Potential Impact |
| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. | Prediction of biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, enabling prioritization of synthetic targets. |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | Generation of novel Azure A analogs with optimized properties for specific therapeutic targets. |
| High-Content Image Analysis | Convolutional Neural Networks (CNNs), Computer Vision algorithms. | Automated and quantitative analysis of cellular images to assess probe localization, cellular uptake, and phenotypic changes. |
| Target Identification and Validation | Natural Language Processing (NLP) for literature mining, network biology analysis. | Identification of new potential biological targets for Azure A-based therapies by analyzing scientific literature and biological pathway data. |
| Personalized Medicine | Machine learning models trained on patient data (genomics, proteomics). | Prediction of patient response to Azure A-based therapies, enabling the development of personalized treatment strategies. |
The synergy between computational approaches and experimental research is expected to significantly accelerate the discovery and development of the next generation of Azure A-based compounds, ultimately leading to more effective and personalized medical solutions.
Q & A
Q. How can Azure A be integrated into experimental design for large-scale computational studies?
Azure A supports experimental frameworks through cloud-based computational resources, enabling scalable simulations and parameter optimization. For example, agent-based models (ABMs) deployed on Azure can simulate complex systems (e.g., epidemiological studies) with high-resolution data processing . Researchers should:
- Define hypothesis-driven parameters (e.g., intervention efficacy).
- Use Azure’s factorial Design of Experiments (DoE) to test parameter interactions .
- Validate results against empirical datasets stored in Azure Blob Storage.
Q. What methodologies ensure reliable data collection and preprocessing for Azure A-based studies?
Adopt a structured pipeline:
- Data ingestion : Use Azure Data Factory for automated ETL workflows.
- Preprocessing : Apply NLP techniques (e.g., tokenization, metadata tagging) for unstructured text data .
- Quality control : Implement outlier detection via Azure Machine Learning’s anomaly detection modules .
| Step | Tool/Technique | Outcome Metric |
|---|---|---|
| Ingestion | Azure Data Factory | Data completeness (%) |
| Preprocessing | NLP pipelines | Noise reduction (F1-score) |
| Validation | Anomaly detection | False-positive rate (%) |
Q. How can researchers optimize Azure A workflows for reproducibility?
- Use Azure DevOps for version-controlled CI/CD pipelines.
- Document computational environments via Azure Container Instances.
- Share datasets and models via Azure Open Datasets .
Advanced Research Questions
Q. What strategies resolve contradictions in Azure A-driven research outcomes?
Contradictory results often stem from dataset bias or model overfitting. To mitigate:
Q. How do Azure A’s NLP capabilities enhance text-based research in analytical chemistry?
Azure AI’s question-answering systems can extract context from scientific literature by:
- Multi-turn reasoning : Refining queries iteratively (e.g., "Clarify which spectroscopic method was used") .
- Metadata tagging : Linking chemical compounds (e.g., Azure A) to spectral databases .
- Example workflow:
Query → NLP parsing → Metadata filtering → Answer extraction → Validation via peer-reviewed references
Q. What frameworks enable secure, collaborative research on Azure A in multi-institutional teams?
Deploy microservices architectures with:
- Role-based access control (RBAC) : Restrict data access via Azure Active Directory.
- Security scanning : Integrate Snyk or Checkmarx for vulnerability detection in codebases .
- Data anonymization : Use Azure Synapse Analytics for GDPR-compliant dataset masking .
| Challenge | Azure Tool | Outcome |
|---|---|---|
| Access control | Azure AD | Compliance audit pass rate (%) |
| Code security | Checkmarx | Vulnerability resolution time (hrs) |
| Data privacy | Synapse Analytics | Re-identification risk score |
Q. How can Azure A accelerate agent-based modeling for interdisciplinary research?
Leverage Azure’s high-performance computing (HPC) clusters to:
- Parallelize simulations across thousands of nodes (e.g., COVID-19 transmission models) .
- Integrate real-time data streams (e.g., sensor networks) via Azure IoT Hub.
- Publish results using FAIR data principles in Azure-managed repositories .
Data and Validation
- Reference datasets : Use Kaggle’s open-access repositories for benchmarking .
- Validation metrics : Compare Azure A’s computational efficiency (e.g., FLOPS) against AWS EC2 instances .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
